
7,8-Dichloronaphthalen-1-ol
Overview
Description
Scientific Research Applications
1. Spectroscopic Analysis
7,8-Dichloronaphthalen-1-ol and its related compounds have been extensively studied in spectroscopic analyses. The ion kinetic energy and mass spectra of dichloronaphthalenes, including 7,8-dichloronaphthalen-1-ol, have shown similarities in their spectra, which are valuable in understanding their molecular structures and behaviors (Safe, Hutzinger, & Cook, 1972).
2. Chemical Structure Analysis
Investigations into the chlorination of dichloronaphthalenes have revealed insights into their chemical structures. These studies are significant for comprehending the molecular configuration and reactivity of these compounds (Burton, Mare, & Suzuki, 1974).
3. Solar Cell Enhancement
7,8-Dichloronaphthalen-1-ol derivatives have found application in the enhancement of bulk heterojunction solar cells. The use of related compounds as additives in solar cell fabrication has demonstrated significant improvements in power conversion efficiency (Liu et al., 2014).
4. Study of Molecular Motions
The study of molecular motions and lattice stability in compounds similar to 7,8-Dichloronaphthalen-1-ol, such as 1,4-dihalonaphthalenes, has provided insights into the effects of chemical perturbation on lattice stability. This research is crucial for understanding the physical properties of these materials (Bellows & Prasad, 1977).
5. Cadmium(II) Ion Detection
Related naphthalene compounds have been utilized in the development of methods for the extraction-photometric determination of cadmium(II) ions. This indicates potential applications in environmental monitoring and analytical chemistry (Tupys & Tymoshuk, 2015).
6. Synthesis of Novel Compounds
The reactivity of 1,8-diaminonaphthalene with various π-acceptors has led to the synthesis of novel compounds, demonstrating the versatility of naphthalene derivatives in organic synthesis (Aly & El-Shaieb, 2004).
7. Electrochemical Synthesis
Electrochemical studies on compounds like 1,8-diaminonaphthalene have facilitated the synthesis of new aminonaphthol derivatives, showcasing the potential for electrochemical methods in synthesizing complex organic molecules (Momeni & Nematollahi, 2017).
Future Directions
properties
IUPAC Name |
7,8-dichloronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRXZEYXHHILSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dichloronaphthalen-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




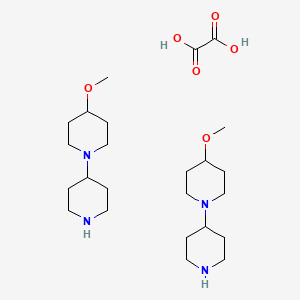
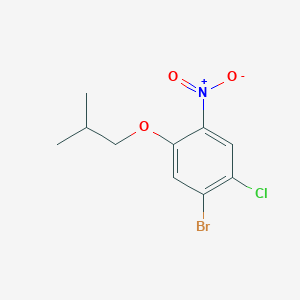
![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)

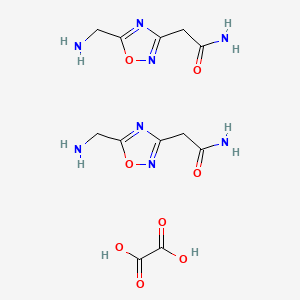


![8-Boc-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1450372.png)

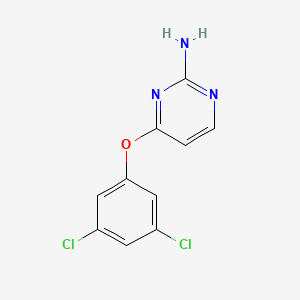
![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
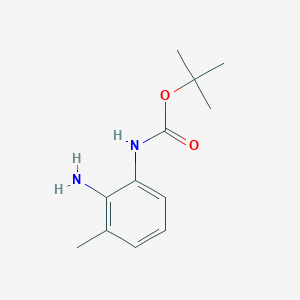
![6-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1450379.png)